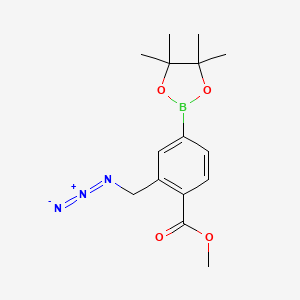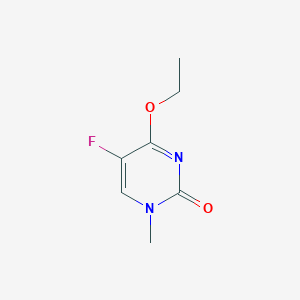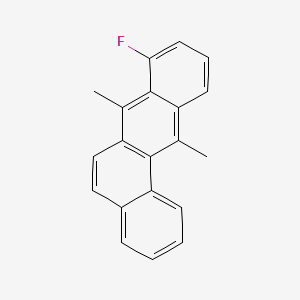
Benz(a)anthracene, 7,12-dimethyl-8-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene, 7,12-dimethyl-8-fluoro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H15F. This compound is a derivative of benz(a)anthracene, where two methyl groups and one fluorine atom are substituted at the 7, 12, and 8 positions, respectively. PAHs like benz(a)anthracene are known for their presence in fossil fuels and their potential carcinogenic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracene, 7,12-dimethyl-8-fluoro- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl and fluoroalkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Benz(a)anthracene, 7,12-dimethyl-8-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Partially hydrogenated benz(a)anthracene derivatives.
Substitution: Nitrobenz(a)anthracene, sulfonated benz(a)anthracene.
科学的研究の応用
Benz(a)anthracene, 7,12-dimethyl-8-fluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its role in the development of cancer models in laboratory settings, aiding in the study of carcinogenesis and the testing of anti-cancer drugs.
Industry: Utilized in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of benz(a)anthracene, 7,12-dimethyl-8-fluoro- involves its metabolic activation by cytochrome P450 enzymes in the liver. This activation leads to the formation of reactive intermediates, such as epoxides and dihydrodiols, which can covalently bind to DNA, causing mutations and initiating carcinogenesis. The compound’s interaction with specific molecular targets, such as the aryl hydrocarbon receptor (AhR), further modulates its biological effects.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: The parent compound without the methyl and fluoro substitutions.
7,12-Dimethylbenz(a)anthracene: A similar compound with only methyl substitutions at the 7 and 12 positions.
8-Fluorobenz(a)anthracene: A derivative with a fluorine substitution at the 8 position.
Uniqueness
Benz(a)anthracene, 7,12-dimethyl-8-fluoro- is unique due to the combined presence of methyl and fluoro groups, which can significantly alter its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts. The fluorine atom, in particular, can influence the compound’s electronic properties and its interactions with biological targets.
特性
CAS番号 |
2023-60-1 |
|---|---|
分子式 |
C20H15F |
分子量 |
274.3 g/mol |
IUPAC名 |
8-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11H,1-2H3 |
InChIキー |
LPUIOFMNAMJTCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


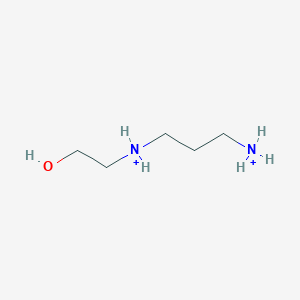
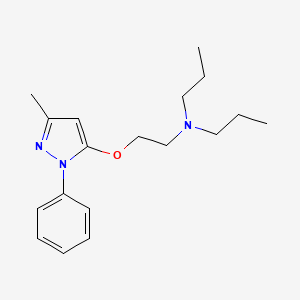
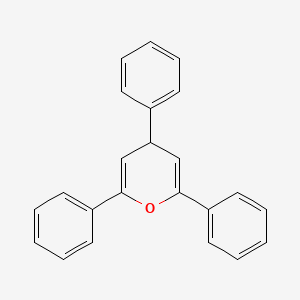
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
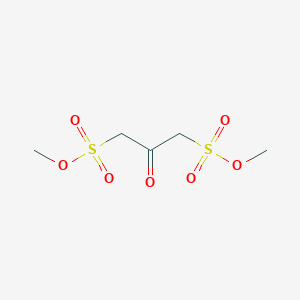

![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
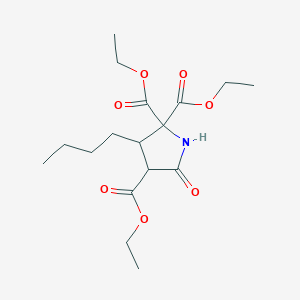
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
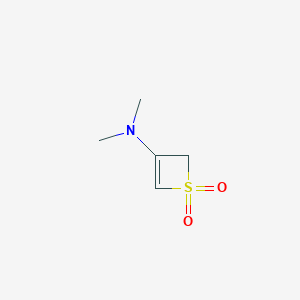

![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
